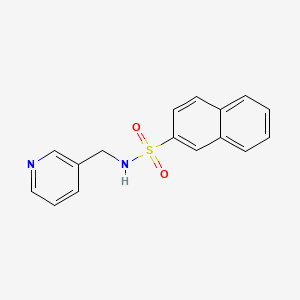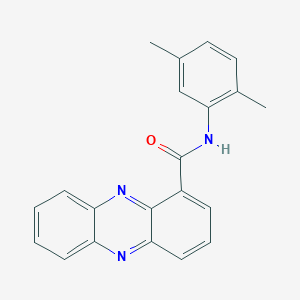
N-(2,5-dimethylphenyl)phenazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)phenazine-1-carboxamide is a derivative of phenazine, a class of nitrogen-containing heterocyclic compounds. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties
作用機序
Target of Action
N-(2,5-dimethylphenyl)phenazine-1-carboxamide, also known as PCN, is a phenazine derivative that has been found to have strong antagonistic effects on fungal phytopathogens . The primary targets of this compound are certain key proteins in the fungal pathogen Rhizoctonia solani. These include NADPH nitrite reductase, ATP-binding cassette transporter, alpha/beta hydrolase family domain-containing protein, and NADPH–cytochrome P450 reductase .
Mode of Action
This compound interacts with its targets by binding to these proteins, thereby inhibiting their normal function . This interaction leads to a series of changes in the pathogen, including cell wall damage, cell membrane impairment, intracellular nutrient imbalance, disturbed antioxidant system, and altered intracellular pH .
Biochemical Pathways
The action of this compound affects several biochemical pathways. The most prominently enriched metabolic pathways include ATP-binding cassette (ABC) transporters, nitrogen metabolism, and aminobenzoate degradation . The compound’s action leads to downregulation of functions related to cellular structures, cell membrane functions, cellular nutrition, vacuole-mitochondrion membrane contact site, ATPase activity, pH, and anti-oxidation .
Pharmacokinetics
It is known that the compound is produced by certain bacterial strains, suggesting that it may be metabolized and excreted by these organisms .
Result of Action
The action of this compound results in a decrease in the mycelial biomass and protein content of R. solani . Additionally, the compound’s action leads to a reduction in superoxide dismutase (SOD) activity, while peroxidase (POD) and cytochrome P450 activities are increased .
準備方法
The synthesis of N-(2,5-dimethylphenyl)phenazine-1-carboxamide typically involves the condensation of 2,5-dimethylaniline with phenazine-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Industrial production methods may involve optimizing these conditions to enhance yield and purity.
化学反応の分析
N-(2,5-dimethylphenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenazine core. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-(2,5-dimethylphenyl)phenazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its antimicrobial properties make it a candidate for studying bacterial inhibition.
Medicine: Research is ongoing into its potential as an antitumor agent.
Industry: It is used in the development of dyes and pigments due to its stable chromophore.
類似化合物との比較
N-(2,5-dimethylphenyl)phenazine-1-carboxamide can be compared to other phenazine derivatives such as:
Phenazine-1-carboxylic acid: Known for its antimicrobial properties.
Pyocyanin: A blue-green pigment with antibiotic activity.
Phenazine-1-carboxamide: Similar in structure but with different substituents affecting its biological activity. The uniqueness of this compound lies in its specific substituents which can influence its reactivity and biological properties.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)phenazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-13-10-11-14(2)19(12-13)24-21(25)15-6-5-9-18-20(15)23-17-8-4-3-7-16(17)22-18/h3-12H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFPDPBCJNFVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylacetamide](/img/structure/B2602332.png)
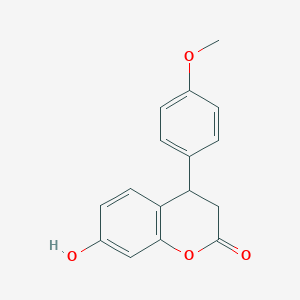
![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2602335.png)
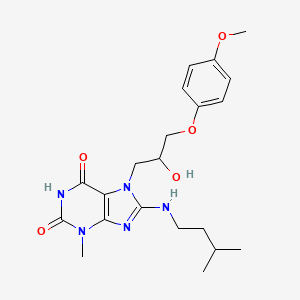
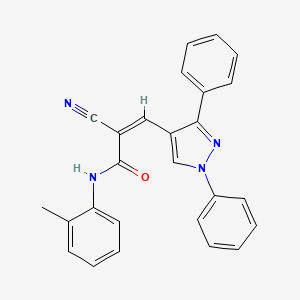
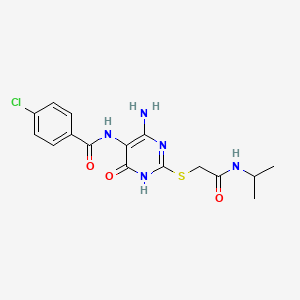
![(4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2602340.png)
![1-(3-methoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2602344.png)

![2-[(4-bromophenyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B2602348.png)
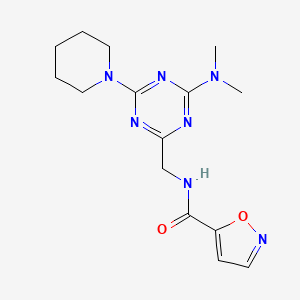
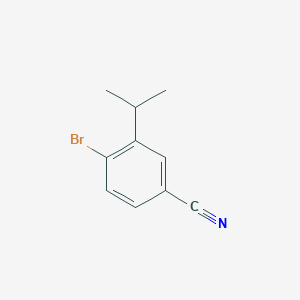
![2-[1-(6-Ethoxypyridazine-3-carbonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2602353.png)
